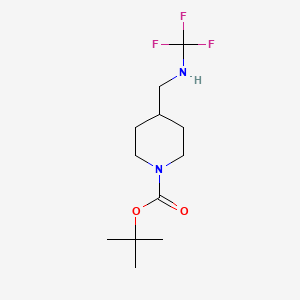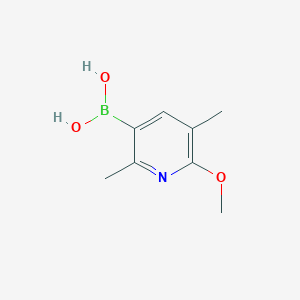
B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine can be treated with an organolithium reagent to form a lithium intermediate, which is then reacted with a boron-containing reagent such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed borylation reactions under controlled conditions can also be employed to produce this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, which facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols or Phenols: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chemistry: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including kinase inhibitors and receptor antagonists. These molecules have potential therapeutic applications in treating various diseases .
Industry: The compound is also used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Mécanisme D'action
The mechanism of action of B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
3-Pyridinylboronic Acid: Similar in structure but lacks the methoxy and dimethyl substituents.
4-Methoxyphenylboronic Acid: Contains a methoxy group but is attached to a phenyl ring instead of a pyridine ring.
2-Methoxy-5-pyridineboronic Acid: Similar structure with a methoxy group at a different position on the pyridine ring.
Uniqueness: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the properties of the resulting products in cross-coupling reactions .
Propriétés
Numéro CAS |
1393536-53-2 |
|---|---|
Formule moléculaire |
C8H12BNO3 |
Poids moléculaire |
181.00 g/mol |
Nom IUPAC |
(6-methoxy-2,5-dimethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-5-4-7(9(11)12)6(2)10-8(5)13-3/h4,11-12H,1-3H3 |
Clé InChI |
BGMMYPGEIDYDPH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1C)OC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


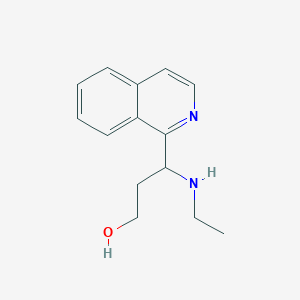
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)
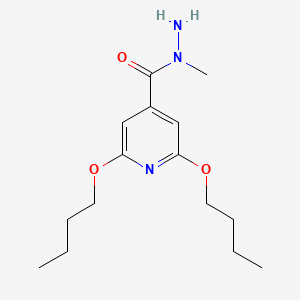
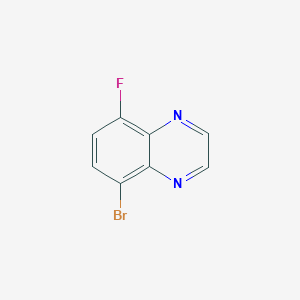
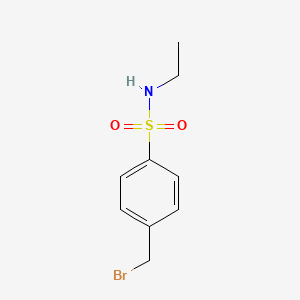
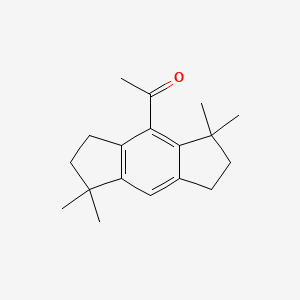
![1H-Pyrimido[5,4-c][1,2,5]triazepine](/img/structure/B13969107.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)

